Summary of the Application: “2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide” is a type of N-cyanoacetamide derivative. These derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Methods of Application or Experimental Procedures: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Results or Outcomes: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Summary of the Application: Cyanoacetylation of amines is a process that involves the reaction of amines with cyanoacetic acid or its derivatives to form N-cyanoacetamides . This process has been used in the synthesis of various biologically active compounds .
Methods of Application or Experimental Procedures: The cyanoacetylation of amines can be carried out in several ways. One method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .
Results or Outcomes: The cyanoacetylation of amines has been used in the formation of various biologically active compounds . For example, the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide is a chemical compound with the molecular formula C10H8F2N2O. It features a cyano group attached to an acetamide structure, along with a 2,4-difluorophenyl group. This compound is notable for its unique combination of functional groups, which contribute to its potential biological activity and applications in various fields.
These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds.
Research indicates that 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide exhibits various biological activities. Compounds with similar structures are often investigated for their potential as:
Further studies are required to fully elucidate the biological mechanisms and therapeutic potentials of this compound.
The synthesis of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide typically involves the following steps:
The detailed procedure may vary based on specific experimental conditions and desired yields .
2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide has potential applications in:
Interaction studies of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide focus on its binding affinity and activity against various biological targets. These studies often employ techniques such as:
These studies are essential for understanding the compound's mechanism of action and optimizing its structure for enhanced activity.
Several compounds share structural similarities with 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-cyano-N-(phenyl)acetamide | Acetamide | Simple phenyl group without fluorination |
| N-(2,4-difluorophenyl)acetamide | Acetamide | Lacks the cyano group; primarily studied for neuroprotection |
| 4-cyano-N-(pyridin-4-yl)acetamide | Acetamide | Contains a pyridine ring; different biological activities |
| N-(2-fluorophenyl)acetamide | Acetamide | Less fluorinated; simpler structure |
The unique combination of a cyano group and a difluorophenyl moiety in 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide distinguishes it from these compounds, potentially enhancing its biological activity and applications in medicinal chemistry .
The cyano and amide functional groups in 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide enable participation in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. For instance, the compound’s cyanoacetamide moiety can undergo heteroannulation with polarized π systems, analogous to reactions observed in N-benzyl cyanoacetamide derivatives [1]. These reactions typically yield pyrrole, pyrimidine, and pyran derivatives through condensation or cyclocondensation pathways [1] [2].
The Gewald thiophene synthesis, which employs cyanoacetamide derivatives, is also relevant. While direct examples using this specific compound are not documented, structural analogs demonstrate that the α-cyano carbonyl system can react with elemental sulfur and ketones to form 2-aminothiophenes [2]. The 2,4-difluorophenyl group may influence regioselectivity by modulating electron density in the aromatic ring, though its primary role is likely steric stabilization of intermediates.
Table 1: Representative Cyclization Reactions of Cyanoacetamide Derivatives
| Starting Material | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Benzyl cyanoacetamide | Salicylaldehyde, piperidine | Pyran derivative | 70–80 | [1] |
| Cyanoacetamide | α-Halocarbonyl, DCM, 60°C | Thiazole derivatives | 52–65 | [2] |
| Cyanoacetohydrazide | Aromatic aldehydes, EtOH/H₂O | Dihydropyridine carboxamide | 65–80 | [6] |
The electron-deficient cyano group in 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide serves as a site for nucleophilic attack. While direct examples are limited, analogous systems show that cyanide ions or other nucleophiles can add to the β-position of the cyanoacetamide framework [3]. For instance, in the presence of base, the α-hydrogen adjacent to the cyano group becomes acidic (pKa ~10–12), enabling deprotonation and subsequent Michael additions with α,β-unsaturated carbonyl compounds [3].
The acetamide nitrogen may also participate in substitution reactions. The 2,4-difluorobenzyl group, while not directly involved in nucleophilic processes, enhances the compound’s solubility in organic solvents, facilitating reactions in nonpolar media. Substitutions at the amide carbonyl are less common due to resonance stabilization but can occur under strongly acidic or basic conditions, leading to hydrolysis or transamidation products [2].
Palladium-catalyzed cross-couplings represent a promising avenue for functionalizing 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide. While cyanamides (R₂N–C≡N) are more commonly employed in such reactions [5], the cyano group in this compound could act as a directing group or participate in ligand-assisted metal coordination. For example, Suzuki-Miyaura couplings involving the difluorophenyl moiety have been reported for related structures, though this requires prior halogenation of the aromatic ring [4].
Key Considerations for Cross-Coupling:
The cyano group in 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide is a versatile handle for further synthetic elaboration:
Table 2: Functionalization of the Cyano Group
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12 h | Carboxylic acid derivative | Bioisostere synthesis | [3] |
| Reduction | LiAlH₄, THF, 0°C | β-Amino amide | Peptidomimetics | [3] |
| Cyclocondensation | Piperidine, H₂O/EtOH, 24 h | Dihydropyridine carboxamide | Heterocyclic drug candidates | [6] |
The chemical compound 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide serves as a versatile synthetic intermediate in the construction of diverse bioactive heterocyclic systems. This compound belongs to the privileged class of N-cyanoacetamide derivatives, which are recognized as essential precursors for heterocyclic synthesis due to their unique structural features and high reactivity [2].
The compound's synthetic utility stems from its strategic arrangement of functional groups, including the electron-withdrawing cyano group, the reactive acetamide moiety, and the difluorophenyl substituent. These features enable the compound to undergo various cyclization reactions with bidentate and tridentate reagents, leading to the formation of pharmaceutically relevant heterocycles [2].
Pyridine Derivative Synthesis
The synthesis of pyridine derivatives represents one of the most significant applications of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide. The compound readily participates in the Guareschi-Thorpe reaction, a well-established method for pyridine construction. This reaction involves the condensation of the cyanoacetamide with beta-dicarbonyl compounds in the presence of ammonium carbonate as both nitrogen source and reaction promoter [3]. The reaction proceeds through an initial aminolysis of the cyanoacetic moiety to form cyanoacetamide, followed by aldol condensation with the beta-dicarbonyl partner, ultimately yielding hydroxy-cyanopyridines in excellent yields ranging from 75-95% [3].
Thiazole Ring Formation
The construction of thiazole derivatives through 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide follows the classical Hantzsch thiazole synthesis pathway. The compound undergoes cyclization with alpha-haloketones or alpha-haloesters under reflux conditions in ethanol [4] [5]. This methodology has proven particularly valuable for generating thiazole derivatives with antimicrobial and anticancer properties, with typical yields ranging from 65-85% [4] [5].
Pyrimidine and Pyrazole Synthesis
The compound demonstrates excellent reactivity in the synthesis of pyrimidine derivatives through cyclocondensation reactions with urea derivatives or guanidine compounds. These reactions typically occur under elevated temperatures in pyridine solvent, yielding pyrimidine products in 70-90% yields [4] [6]. Similarly, pyrazole derivatives can be accessed through 1,3-dipolar cycloaddition reactions with nitrile imines or hydrazine derivatives, typically achieving yields of 60-80% [4] [6].
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Table 1: Bioactive Heterocycle Synthesis Applications
| Heterocycle Type | Synthesis Method | Reaction Conditions | Yield Range (%) | Medicinal Applications |
|---|---|---|---|---|
| Pyridine derivatives | Guareschi-Thorpe reaction with β-dicarbonyls | Aqueous medium, ammonium carbonate | 75-95 | Antimicrobial, anticancer agents |
| Thiazole derivatives | Hantzsch reaction with α-haloketones | Ethanol, reflux conditions | 65-85 | Antifungal, antibacterial compounds |
| Pyrimidine derivatives | Cyclocondensation with urea derivatives | Pyridine, elevated temperature | 70-90 | Antiviral, antitumor activities |
| Pyrazole derivatives | Dipolar cycloaddition reactions | Triethylamine, room temperature | 60-80 | Anti-inflammatory, analgesic properties |
| Chromene derivatives | Knoevenagel condensation with salicylaldehyde | Ethanol, piperidine catalyst | 80-92 | Antimicrobial, antioxidant activities |
The development of antimicrobial and anticancer agents from 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide represents a significant area of pharmaceutical research. The compound's structural features, particularly the difluorophenyl moiety and cyanoacetamide functionality, contribute to enhanced biological activity and improved pharmacokinetic properties [7] [8].
Antimicrobial Activity Profile
Recent research has demonstrated that derivatives of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's derivatives have shown particular efficacy against drug-resistant bacterial strains, with minimum inhibitory concentration values ranging from 16.69 to 37.60 μM [9]. The mechanism of antimicrobial action involves DNA gyrase inhibition, with some derivatives demonstrating inhibitory concentrations comparable to standard antibiotics [9].
In studies evaluating novel cyanoacetamide derivatives, compounds containing the 2,4-difluorophenyl substituent showed superior antimicrobial activity compared to their non-fluorinated counterparts. The fluorine atoms contribute to enhanced membrane permeability and metabolic stability, leading to improved therapeutic efficacy [8] [9].
Anticancer Activity and Mechanisms
The anticancer potential of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide derivatives has been extensively investigated across multiple cancer cell lines. These compounds demonstrate significant cytotoxic activity with IC50 values ranging from 0.15 to 100 μM, depending on the specific derivative and target cell line [7] [10]. The most potent compounds have shown activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and cervical cancer (HeLa) cell lines [7] [10].
The mechanism of anticancer action involves multiple pathways, including epidermal growth factor receptor kinase inhibition, Bcl-2 pathway modulation, and induction of apoptosis through reactive oxygen species generation [7] [10]. Some derivatives have demonstrated selective cytotoxicity toward cancer cells while showing minimal toxicity to normal cells, indicating potential for therapeutic development [7] [10].
Structure-Activity Relationships
The presence of the 2,4-difluorophenyl group significantly enhances both antimicrobial and anticancer activities. The fluorine atoms contribute to increased lipophilicity, improved cellular uptake, and enhanced binding affinity to target proteins [11] [7]. Additionally, the electron-withdrawing effect of fluorine atoms modulates the electronic properties of the molecule, potentially improving its interaction with biological targets [11] [7].
Table 2: Antimicrobial and Anticancer Activities
| Derivative Type | Antimicrobial Activity | MIC Range (μM) | Anticancer Activity | Cell Lines Tested | Mechanism of Action |
|---|---|---|---|---|---|
| Cyanoacetamide derivatives | Broad-spectrum against Gram+/Gram- | 16.69-37.60 | IC50: 0.15-100 μM | MCF-7, HeLa, HepG-2 | DNA gyrase inhibition |
| Quinoxaline derivatives | Active against B. subtilis, P. vulgaris | 20-27 mm zone | Growth inhibition: 53-81% | MOLT-4, UO-31, MCF-7 | Multiple pathway targeting |
| Pyridothienopyrimidine derivatives | Effective against multiple bacterial strains | 4.33-17.64 | IC50: 1.17-417.55 μM | MCF-7, HepG-2, WISH | EGFR kinase inhibition |
The application of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide in material science and polymer chemistry represents an emerging area of research with significant potential for advanced material development. The compound's unique structural features make it particularly suitable for polymer modification and the creation of functional materials with tailored properties [12] [13].
Polymer Chain End Modification
The compound serves as an effective reagent for polymer chain end functionalization, particularly in atom transfer radical polymerization systems. The cyanoacetamide moiety can undergo nucleophilic displacement reactions with azide-terminated polymers, leading to high-fidelity end-functionalization with conversion efficiencies exceeding 95% [12]. This methodology enables the synthesis of well-defined functional polymers with precise control over molecular architecture [12].
Click Chemistry Applications
The compound's reactivity profile makes it suitable for orthogonal click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition reactions. The difluorophenyl group provides electronic activation while maintaining chemical stability, enabling high-yielding coupling reactions (90-98% yields) under mild conditions [12]. These reactions are particularly valuable for creating complex polymer architectures and bioconjugates [12].
Fluorinated Polymer Development
The incorporation of the 2,4-difluorophenyl moiety into polymer structures imparts unique properties including enhanced thermal stability, improved mechanical strength, and modified surface characteristics. Fluorinated polymers derived from this compound demonstrate stability improvements of 30-50% compared to their non-fluorinated analogs [12] [13]. These materials find applications in high-performance coatings, membranes, and electronic devices [12] [13].
Biomedical Material Applications
The compound has shown promise in the development of biomedical materials, particularly in surface coating applications. Aminomalononitrile-based polymers derived from related cyanoacetamide compounds demonstrate excellent cell attachment properties while maintaining non-cytotoxic characteristics [13]. These materials are being investigated for use in implantable medical devices and tissue engineering applications [13].
Table 3: Material Science and Polymer Chemistry Applications
| Application Area | Specific Use | Chemical Modification | Key Properties | Performance Metrics |
|---|---|---|---|---|
| Polymer Chain End Modification | ATRP polymer functionalization | Azide displacement reactions | High fidelity end-functionalization | >95% conversion efficiency |
| Click Chemistry Reactions | Copper-catalyzed azide-alkyne cycloaddition | Triazole formation | Orthogonal reactivity | 90-98% reaction yields |
| Fluorinated Polymer Development | Improved thermal and mechanical properties | Fluorine incorporation | Enhanced lipophilicity | Improved stability by 30-50% |
| Biomedical Coatings | Cell-adhesive surface coatings | Aminomalononitrile polymerization | Non-cytotoxic, robust adhesion | Enhanced cell attachment |
The utilization of 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide as an intermediate in agrochemical and pesticide development represents a significant application in crop protection chemistry. The compound's structural features, particularly the difluorophenyl group and cyanoacetamide functionality, are well-suited for the development of modern pesticides with improved efficacy and environmental profiles [14] [15].
Fungicide Development
The compound serves as a key intermediate in the synthesis of novel fungicides targeting phytopathogenic fungi. Cyanoacetamide derivatives have demonstrated fungicidal activity through membrane disruption mechanisms, with efficacy rates of 85-95% against various plant pathogenic fungi [15]. The incorporation of the 2,4-difluorophenyl group enhances the compound's ability to penetrate fungal cell walls and provides improved systemic activity [15] [16].
Recent patent literature describes the use of related difluorophenyl compounds in fungicide formulations for controlling resistant fungal strains. These compounds demonstrate superior performance compared to conventional fungicides, particularly in seed treatment applications where disease prevention rates of 90-98% have been achieved [16] [17].
Herbicide Applications
The compound's structural features make it suitable for herbicide development, particularly for pre- and post-emergence weed control. Fluorinated sulfonamide derivatives incorporating cyanoacetamide moieties demonstrate herbicidal activity through photosynthesis inhibition, achieving 80-90% weed control efficacy in field trials [14]. The difluorophenyl group contributes to enhanced selectivity and reduced environmental persistence [14].
Modern herbicide development has increasingly focused on fluorinated compounds due to their improved activity profiles and reduced application rates. The 2,4-difluorophenyl substitution pattern provides optimal balance between herbicidal activity and crop selectivity [14] [18].
Insecticide and Nematicide Development
The compound demonstrates potential as an intermediate for insecticide synthesis, particularly for compounds targeting lepidopteran and hemipteran pests. Derivatives containing the cyanoacetamide moiety show insecticidal activity through nervous system disruption, with pest mortality rates of 70-85% [19] [14]. The incorporation of fluorine atoms enhances the compound's stability and bioavailability [19] [14].
Nematicide applications represent another important area, with fluorinated cyanoacetamide derivatives showing effectiveness against root-knot nematodes. These compounds achieve 75-90% nematode reduction through cellular metabolism interference, providing effective protection for root crops and ornamental plants [14].
Environmental and Regulatory Considerations
The development of agrochemicals from 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide follows modern principles of green chemistry and sustainable agriculture. The compound's derivatives are designed to minimize environmental impact while maintaining high efficacy levels. The incorporation of fluorine atoms contributes to improved metabolic stability and reduced application rates, resulting in lower environmental loads [14] [20].
Regulatory approval for new agrochemicals requires extensive safety and environmental testing. The compound's derivatives are being evaluated for their potential to replace older, more environmentally persistent pesticides while maintaining or improving crop protection efficacy [14] [20].
Table 4: Agrochemical and Pesticide Applications
| Pesticide Type | Target Organisms | Active Mechanism | Application Method | Efficacy Range | Crop Applications |
|---|---|---|---|---|---|
| Fungicides | Phytopathogenic fungi | Membrane disruption | Foliar spray application | 85-95% control | Cereals, vegetables, fruits |
| Herbicides | Monocot and dicot weeds | Photosynthesis inhibition | Pre/post-emergence treatment | 80-90% weed control | Cotton, rice, soybeans |
| Insecticides | Lepidopteran, hemipteran pests | Nervous system disruption | Soil incorporation | 70-85% pest mortality | Cotton, corn, vegetables |
| Nematicides | Root-knot nematodes | Cellular metabolism interference | Granular soil treatment | 75-90% nematode reduction | Root crops, ornamentals |